molecular formula C24H34N4O4 B2913657 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2034590-60-6

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2913657
CAS No.: 2034590-60-6
M. Wt: 442.56
InChI Key: HDINSKVSXUTLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a chemical compound of significant interest in medicinal chemistry research, designed around privileged pharmacophores known for their diverse biological activities. The molecule incorporates a piperidin-4-one derivative moiety, a structure recognized as a versatile intermediate and a potential pharmacophore with reported anticancer and anti-HIV activities . This core is strategically functionalized with an ethanediamide (oxalamide) linker, a feature often used in drug discovery to influence molecular conformation and binding affinity. The presence of the 2-oxopiperidin-1-yl group linked to a phenyl ring is a structural feature observed in compounds with demonstrated pharmacological relevance. For instance, similar 2-oxopiperidine subunits are found in key intermediates for approved active pharmaceutical ingredients (APIs) and in novel compounds investigated as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a well-validated target for inflammatory, autoimmune, and neurodegenerative diseases . Furthermore, the 1-(oxan-4-yl)piperidin-4-yl group suggests potential for modulating central nervous system (CNS) targets, as piperidine and tetrahydropyran (oxane) rings are common in neuropharmacological agents. This complex architecture makes this compound a valuable chemical probe for researchers exploring new mechanisms of action in areas including immunology, oncology, and CNS disorders. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c29-22-6-1-2-11-28(22)21-5-3-4-19(16-21)26-24(31)23(30)25-17-18-7-12-27(13-8-18)20-9-14-32-15-10-20/h3-5,16,18,20H,1-2,6-15,17H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDINSKVSXUTLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the oxan-4-yl and piperidin-4-yl intermediates, which are then coupled with ethanediamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl derivatives, while reduction could produce piperidin-4-yl derivatives.

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of similar ethanediamides (e.g., ) involves multi-step reactions, including amide coupling and heterocyclic functionalization. The target compound’s oxan-4-yl-piperidine moiety may require specialized protecting-group strategies.
  • For example, cyclopropylfentanyl’s opioid effects highlight the piperidine scaffold’s versatility , whereas ethanediamides are explored for non-CNS applications .

Biological Activity

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure comprising piperidine and oxane moieties, which are known to contribute to various pharmacological activities. The molecular formula is C19H28N4O2C_{19}H_{28}N_4O_2, with a molecular weight of approximately 344.46 g/mol. The presence of functional groups such as amides plays a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter activity.
  • Enzyme Inhibition: It has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been studied for their antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structural components suggest potential as an AChE inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Studies have reported that related compounds demonstrate strong inhibitory activity against AChE, with IC50 values indicating effective concentrations .

Case Studies

  • In Vitro Studies: In vitro assays have demonstrated that compounds similar to this compound exhibit moderate to strong activity against specific bacterial strains. For example, a study found that certain piperidine derivatives showed promising results against Salmonella typhi and Bacillus subtilis .
  • Docking Studies: Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes and receptors. These studies reveal potential interactions that could lead to the modulation of enzyme activity and receptor signaling pathways .

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong inhibition against E. coli, S. aureus
AChE InhibitionStrong inhibition with IC50 values in low micromolar range
Enzyme InteractionPotential binding to various receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.